N-(3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. This structure is characterized by substituents at key positions: a phenyl group at position 2, a 3-methylphenyl carboxamide at position 7, and a propyl group at position 4.
Properties
IUPAC Name |
N-(3-methylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-12-26-14-19(22(28)24-17-9-7-8-16(2)13-17)21-20(15-26)23(29)27(25-21)18-10-5-4-6-11-18/h4-11,13-15H,3,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFMQCPJSDWJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate undergoes cyclization with 2-phenyl-3-propyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid to yield the desired pyrazolo[4,3-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed to modify the aromatic rings or the pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Biological Activities
N-(3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity
Research indicates that pyrazolo[4,3-c]pyridines may possess antimicrobial properties. A study on related compounds showed promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound's structure allows for interaction with specific biological targets involved in cancer cell proliferation. Preliminary studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit cytotoxic effects on cancer cell lines .
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes such as carbonic anhydrases. This inhibition can be crucial in developing treatments for conditions like glaucoma and other diseases where enzyme regulation is vital .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[4,3-c]pyridine showed significant antimicrobial activity against Mycobacterium tuberculosis strains resistant to conventional treatments .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that specific derivatives induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : Compound 7f () demonstrates high yield (84%) under mild conditions (room temperature, 12 hours), suggesting that similar protocols could optimize the target compound’s synthesis .
- Thermal Stability : The ethyl ester derivative (7f) exhibits a high melting point (248–251°C), indicative of strong intermolecular forces, which may be reduced in carboxamide analogs due to increased polarity .
- Solubility Trends : The 2-methoxyethyl substituent (Compound 923233-41-4) likely improves aqueous solubility compared to aryl carboxamides, making it preferable for formulations requiring enhanced bioavailability .
Implications of Structural Modifications
- Lipophilicity : Propyl and benzyl groups at position 5 increase logP values, favoring passive diffusion across biological membranes, whereas polar groups like methoxyethyl counteract this effect.
- Stereoelectronic Effects : Electron-withdrawing groups (e.g., carboxamide) at position 7 may stabilize the pyrazolo[4,3-c]pyridine core through resonance, while electron-donating groups (e.g., methoxyethyl) could alter reactivity patterns .
Notes
Data Limitations : Melting points, solubility, and synthetic yields for the target compound and several analogs are unavailable in the referenced materials, necessitating further experimental characterization.
Structural Diversity : The evidence highlights the versatility of the pyrazolo[4,3-c]pyridine scaffold, enabling tailored modifications for specific industrial or pharmaceutical applications.
Future Directions : Comparative studies on binding affinity, metabolic stability, and toxicity are recommended to fully elucidate the structure-activity relationships of these compounds.
Biological Activity
N-(3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the pyrazolopyridine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structural features allow it to interact with various biological targets, making it a promising candidate for drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[4,3-c]pyridine core with substituents that enhance its solubility and biological activity.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.01 |
| NCI-H460 | 0.03 |
| SF-268 | 31.5 |
| HeLa | 7.01 ± 0.60 |
| HCT116 | 8.55 ± 0.35 |
These values indicate that the compound exhibits potent antiproliferative activity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. By inhibiting these kinases, the compound disrupts the proliferation of cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro evaluations have revealed that it possesses significant inhibitory effects against various pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in the table below:
| Compound Derivative | MIC (µg/mL) |
|---|---|
| 4a | 0.22 |
| 5a | 0.25 |
| 7b | 0.20 |
These results indicate that certain derivatives of this class exhibit excellent antimicrobial properties against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Case Studies
- Anticancer Efficacy : A study involving N-(3-methylphenyl)-3-oxo-2-phenyl-5-propyl derivatives demonstrated significant cytotoxicity against MCF7 and NCI-H460 cell lines with IC50 values as low as 0.01 µM . The study concluded that these compounds could serve as lead molecules in developing novel anticancer therapies.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it inhibited biofilm formation effectively and exhibited bactericidal properties at low concentrations .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of pyrazole or pyrimidine precursors with substituted amines or carbonyl derivatives. For example, analogous compounds are synthesized via cyclocondensation of ethyl carboxylate intermediates with amines under reflux in ethanol, followed by purification via column chromatography . Critical conditions include temperature control (e.g., 0–5°C for nitrile intermediate stabilization ) and catalyst selection (e.g., piperidine for Knoevenagel reactions ). Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., NMR for aromatic protons and NMR for carbonyl groups). Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm) and pyridine rings. Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns aiding structural validation . For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated in thiazolo-pyrimidine analogs .
Advanced Research Questions
Q. How can computational chemistry methods be integrated into the design of novel derivatives to predict reactivity and stability?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties and transition states for reaction pathways. Tools like ACD/Labs Percepta Platform enable logP and solubility predictions, critical for bioavailability . Reaction path search algorithms (e.g., via ICReDD’s workflow) combine quantum calculations with machine learning to narrow optimal conditions, reducing trial-and-error experimentation .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validation using complementary techniques is key. For instance, if NMR data conflicts with X-ray results, re-examining solvent effects or tautomeric forms (e.g., keto-enol equilibria) is advised. Dynamic NMR experiments or variable-temperature studies can resolve conformational ambiguities . Computational NMR chemical shift prediction (e.g., via Gaussian software) helps reconcile theoretical and observed data .
Q. In SAR studies, what experimental design considerations are crucial for evaluating substituent impacts on biological activity?
- Methodological Answer : Systematic variation of substituents (e.g., halogenation, alkyl chain length) on the phenyl or pyridine moieties is essential. Biological assays should control for lipophilicity (logP) and steric effects using standardized cell lines or enzymatic targets. For example, fluorophenyl or methyl groups in pyrazolo-pyrimidine analogs enhance receptor binding affinity, as seen in kinase inhibitors . Dose-response curves and molecular docking simulations validate hypotheses .
Q. How can membrane separation technologies improve purification of intermediates in large-scale synthesis?
- Methodological Answer : Nanofiltration or reverse osmosis membranes selectively separate byproducts based on molecular weight cut-offs (MWCO). For example, polyamide membranes efficiently remove unreacted amines or salts from reaction mixtures. Process parameters (pH, pressure) must align with compound stability, as demonstrated in fuel engineering separations .
Data Contradiction and Optimization
Q. How should researchers address conflicting crystallographic and spectroscopic data for stereoisomers?
- Methodological Answer : Chiral chromatography or circular dichroism (CD) can differentiate enantiomers. For diastereomers, NOESY NMR identifies spatial proximity of protons. In cases where X-ray data suggests a different configuration than computational models (e.g., InChI stereodescriptors ), revisiting crystallization solvents or lattice packing effects is critical .
Q. What reactor design principles ensure scalability while maintaining reaction specificity?
- Methodological Answer : Continuous-flow reactors minimize exothermic risks in nitro or halogenation steps. Microreactors enhance mixing efficiency for heterogeneous reactions (e.g., Pd-catalyzed couplings). Computational fluid dynamics (CFD) simulations optimize temperature gradients and residence times, as outlined in chemical engineering subclass RDF2050112 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
